molecular formula C20H21N3O2S B2970206 Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate CAS No. 422532-39-6

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate

Cat. No.: B2970206
CAS No.: 422532-39-6
M. Wt: 367.47
InChI Key: BZIJWTRPWXBNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These include compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Thioether-containing compounds: Such as thioacetamide derivatives, which have various biological activities.

Uniqueness

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate is unique due to its specific structural features, such as the presence of both a quinazoline moiety and a thioether group

Properties

IUPAC Name

ethyl 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-2-25-18(24)14-26-20-22-17-11-7-6-10-16(17)19(23-20)21-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIJWTRPWXBNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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